molecular formula C23H15N3O2S2 B2638643 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide CAS No. 361172-91-0

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide

Cat. No.: B2638643
CAS No.: 361172-91-0
M. Wt: 429.51
InChI Key: DEWVNZDOLBGXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole moiety, a thiazole ring, and a phenoxybenzamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to form substituted N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides. These intermediates can then be treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .

Chemical Reactions Analysis

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the benzothiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers .

Scientific Research Applications

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its anti-inflammatory and anti-tubercular properties. In medicine, it has shown potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. In industry, it is used in the development of new materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response. The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, molecular docking studies have revealed that the compound can interact with other protein receptors, further elucidating its mechanism of action .

Comparison with Similar Compounds

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide can be compared with other benzothiazole derivatives, such as N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides and N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides. These compounds share similar structural features but differ in their substituents, which can influence their biological activities and chemical properties. For instance, the presence of a methoxy group at the sixth position in the benzothiazole ring can enhance the anti-inflammatory activity of the compound .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O2S2/c27-21(16-10-4-6-12-19(16)28-15-8-2-1-3-9-15)26-23-25-18(14-29-23)22-24-17-11-5-7-13-20(17)30-22/h1-14H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWVNZDOLBGXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.